molecular formula C10H8O2 B8411976 2-(3-Furanyl)phenol

2-(3-Furanyl)phenol

Cat. No.: B8411976
M. Wt: 160.17 g/mol
InChI Key: LILAGBKMHJGVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Furanyl)phenol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring substituted with a 2-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Furanyl)phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the cyclization process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Furanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

2-(3-Furanyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Furanyl)phenol and its derivatives involves interactions with molecular targets such as enzymes, receptors, and DNA. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)-benzothiazole: Similar in structure but contains a benzothiazole ring instead of a furan ring.

    3-(2-Hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazole: Contains a triazole ring and exhibits different chemical properties.

Uniqueness

2-(3-Furanyl)phenol is unique due to its specific combination of a furan ring and a hydroxyphenyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-(furan-3-yl)phenol

InChI

InChI=1S/C10H8O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,11H

InChI Key

LILAGBKMHJGVJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=COC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The benzylether prepared by the procedure outlined in sub paragraph A above was converted to the hydrophenyl furane and follows: 10.2 grams 3-(2-benzyloxyphenyl)-furane was placed in 50 ml. of a 1:1 solution of methanol/acetic ester, and was hydrogenated with hydrogen in the presence of 1.5 gram 10% palladium carbon, at room temperature and slight pressure. After absorption of one equivalent of hydrogen, the catalyst was filtered off and the solvent carefully drawn off at 20° C. An intensely colored, unstable substance remained, which was identified by its NMR spectrum as the desired phenol.
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3-(2-benzyloxyphenyl)-furane
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methanol acetic ester
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palladium carbon
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